molecular formula C19H22N2S B2819332 1-(2-cyclohexylethyl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole CAS No. 637754-35-9

1-(2-cyclohexylethyl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole

Cat. No.: B2819332
CAS No.: 637754-35-9
M. Wt: 310.46
InChI Key: LSRWXDSRCLLSIO-UHFFFAOYSA-N
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Description

1-(2-cyclohexylethyl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole is a complex organic compound that features a benzimidazole core substituted with a thiophene ring and a cyclohexylethyl group

Preparation Methods

The synthesis of 1-(2-cyclohexylethyl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(2-cyclohexylethyl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reductions, and various oxidizing agents for oxidation reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted benzimidazole derivatives.

Scientific Research Applications

1-(2-cyclohexylethyl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(2-cyclohexylethyl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic pathways, depending on the context of its use .

Comparison with Similar Compounds

1-(2-cyclohexylethyl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, making it a versatile compound for various applications.

Properties

IUPAC Name

1-(2-cyclohexylethyl)-2-thiophen-2-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2S/c1-2-7-15(8-3-1)12-13-21-17-10-5-4-9-16(17)20-19(21)18-11-6-14-22-18/h4-6,9-11,14-15H,1-3,7-8,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRWXDSRCLLSIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCN2C3=CC=CC=C3N=C2C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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